methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and pyrrole, which are both important structures in organic chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Scientific Research Applications
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the structure of the target molecule and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Similar structure but with the carboxylate group at a different position.
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Similar core structure but with an aldehyde group instead of a carboxylate.
Uniqueness
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 1-methylpyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8(10(13)14-2)7-4-3-5-11-9(7)12/h3-6H,1-2H3 |
InChI Key |
IVHLOIKNKUXUNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
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